An In-Depth Technical Guide to the Synthesis of Methyl 4-oxothiane-3-carboxylate
An In-Depth Technical Guide to the Synthesis of Methyl 4-oxothiane-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathway for methyl 4-oxothiane-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis is a robust two-stage process commencing with a base-catalyzed Michael addition to form the acyclic diester precursor, followed by an intramolecular Dieckmann condensation to yield the target β-keto ester. This document furnishes a detailed examination of the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and characterization data to support researchers in the successful execution of this synthesis.
Introduction and Strategic Overview
Methyl 4-oxothiane-3-carboxylate is a heterocyclic compound featuring a six-membered thiane ring with a ketone at the 4-position and a methyl ester at the 3-position. This β-keto ester functionality makes it a versatile intermediate for introducing the thiane scaffold into more complex molecules. The thiane ring system is a significant structural motif in a variety of pharmacologically active compounds, valued for its ability to influence conformation and metabolic stability.
The most direct and industrially scalable approach to this target is through the intramolecular Dieckmann condensation of a linear diester, specifically dimethyl 4-thiaheptanedioate. This strategy is predicated on the reliability of forming five- and six-membered rings via this classic carbon-carbon bond-forming reaction.
Retrosynthetic Analysis
The synthesis can be logically deconstructed as shown below. The target molecule (1) is disconnected at the C3-C2 bond, revealing the diester precursor (2), dimethyl 4-thiaheptanedioate. This disconnection corresponds to a Dieckmann condensation. The diester itself can be disconnected via a carbon-sulfur bond, identifying methyl 3-mercaptopropionate (3) and methyl acrylate (4) as the readily available starting materials for a Michael addition.
Caption: Retrosynthetic pathway for Methyl 4-oxothiane-3-carboxylate.
Stage 1: Synthesis of Dimethyl 4-thiaheptanedioate (Precursor)
The first stage involves the synthesis of the open-chain diester precursor via a base-catalyzed Michael addition (conjugate addition) of a thiol to an α,β-unsaturated ester.
Principle and Mechanism
The reaction proceeds by the deprotonation of the thiol (methyl 3-mercaptopropionate) by a suitable base to form a thiolate anion. This potent nucleophile then attacks the electrophilic β-carbon of the Michael acceptor (methyl acrylate). The resulting enolate is subsequently protonated by the solvent or during workup to yield the final product. A catalytic amount of a non-nucleophilic base is sufficient to promote the reaction.
Caption: Mechanism of the base-catalyzed Michael addition.
Experimental Protocol: Dimethyl 4-thiaheptanedioate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Methyl 3-mercaptopropionate | 120.17 | 12.0 g | 0.10 |
| Methyl acrylate | 86.09 | 8.6 g | 0.10 |
| Triethylamine (Et₃N) | 101.19 | 1.01 g (1.4 mL) | 0.01 |
| Methanol (MeOH) | 32.04 | 50 mL | - |
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-mercaptopropionate (12.0 g, 0.10 mol) and methanol (50 mL).
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Add triethylamine (1.4 mL, 0.01 mol) to the solution.
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While stirring, add methyl acrylate (8.6 g, 0.10 mol) dropwise over 15 minutes. An exotherm may be observed.
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After the addition is complete, heat the mixture to reflux and maintain for 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
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Dissolve the resulting oil in diethyl ether (100 mL) and wash with 1M HCl (2 x 30 mL), followed by saturated sodium bicarbonate solution (30 mL), and finally brine (30 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purify the product by vacuum distillation to obtain dimethyl 4-thiaheptanedioate as a colorless oil.
Expected Yield: 80-90%
Stage 2: Synthesis of Methyl 4-oxothiane-3-carboxylate
The culmination of the synthesis is the intramolecular cyclization of the diester precursor using a strong base, which is a classic Dieckmann condensation.
Principle and Mechanism
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] The reaction is initiated by a strong base, such as an alkoxide, which deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group.[3][4] The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, forming the cyclic β-keto ester.[5] A full equivalent of base is required, as the product is acidic and will be deprotonated by the alkoxide base, driving the equilibrium towards the product.[4] An acidic workup is necessary to protonate the resulting enolate and isolate the final neutral product.
Caption: Key steps in the Dieckmann condensation mechanism.
Experimental Protocol: Methyl 4-oxothiane-3-carboxylate
This protocol is adapted from a similar synthesis of a five-membered ring analog and established principles of the Dieckmann condensation.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Dimethyl 4-thiaheptanedioate | 206.27 | 10.3 g | 0.05 |
| Sodium Methoxide (NaOMe) | 54.02 | 2.97 g | 0.055 |
| Toluene (anhydrous) | 92.14 | 100 mL | - |
| 3M Hydrochloric Acid (HCl) | 36.46 | ~20 mL | - |
Procedure:
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Set up a 250 mL three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Ensure all glassware is oven-dried.
-
Charge the flask with sodium methoxide (2.97 g, 0.055 mol) and anhydrous toluene (50 mL) under a nitrogen atmosphere.
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Heat the suspension to reflux with vigorous stirring.
-
In a separate flask, dissolve dimethyl 4-thiaheptanedioate (10.3 g, 0.05 mol) in anhydrous toluene (50 mL).
-
Add the diester solution dropwise to the refluxing sodium methoxide suspension over a period of 30 minutes.
-
Maintain the reflux for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 3M HCl until the pH is acidic (pH ~2-3). Vigorous gas evolution may occur.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 4-oxothiane-3-carboxylate.
Expected Yield: 70-80%
Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
Physical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀O₃S |
| Molecular Weight | 174.21 g/mol |
| Appearance | Colorless to pale yellow oil |
| CAS Number | 4160-61-6 |
Spectroscopic Data: While a complete, peer-reviewed spectrum is not publicly available, data from a patent source provides key identifiers.[1] The expected signals are interpreted based on the known structure.
-
¹H NMR (500 MHz, DMSO-d₆):
-
δ ~3.70 (s, 3H, -OCH₃)
-
δ ~3.60 (t, 1H, -CH-CO₂Me)
-
δ ~2.90-3.10 (m, 2H, -S-CH₂-)
-
δ ~2.70-2.85 (m, 2H, -CH₂-C=O)
-
Note: A patent reports δ 3.36 (s, 5H), 2.78 (t, J=5.8 Hz, 2H), 2.68 (t, J=5.8 Hz, 2H). The "s, 5H" is likely a typographical error combining the methoxy and methine protons.[1]
-
-
¹³C NMR (Expected Shifts):
-
δ ~205-210 (C=O, ketone)
-
δ ~168-172 (C=O, ester)
-
δ ~55-60 (-CH-CO₂Me)
-
δ ~52-55 (-OCH₃)
-
δ ~40-45 (-CH₂-C=O)
-
δ ~25-30 (-S-CH₂-)
-
-
FT-IR (neat, cm⁻¹):
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~2950 (C-H stretch)
-
~1745 (C=O stretch, ester)
-
~1715 (C=O stretch, ketone)
-
~1200-1000 (C-O stretch)
-
-
Mass Spectrometry (EI):
-
m/z (%): 174 (M⁺), 143 (M⁺ - OCH₃), 115 (M⁺ - CO₂Me)
-
Safety and Handling
-
Methyl 3-mercaptopropionate: Volatile thiol with a strong, unpleasant odor. Handle in a well-ventilated fume hood. It is an irritant.
-
Methyl acrylate: Flammable liquid and vapor. Lachrymator and skin irritant. May polymerize if not properly inhibited.
-
Sodium Methoxide: Corrosive and water-reactive. Reacts violently with water to produce methanol and sodium hydroxide. Handle under an inert atmosphere.
-
Toluene: Flammable liquid. Known reproductive and developmental toxicant.
-
General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted in a well-ventilated chemical fume hood.
Conclusion
The synthesis of methyl 4-oxothiane-3-carboxylate is reliably achieved through a two-stage process involving a Michael addition followed by a Dieckmann condensation. This pathway utilizes commercially available starting materials and employs well-established, high-yielding reactions. The protocols outlined in this guide provide a robust framework for the laboratory-scale production of this important heterocyclic intermediate. Careful execution and adherence to safety protocols are essential for a successful outcome.
References
- Synthesis, 2007, (10), 1584-1586. [(Note: This reference is cited as a source for the synthesis but the full text was not available for detailed protocol extraction.)]
- Gaunt, M. J., Sneddon, H. F., Hewitt, P. R., Orsini, P., Hook, D. F., & Ley, S. V. (2003). Development of β-keto 1,3-dithianes as versatile intermediates for organic synthesis. Organic & Biomolecular Chemistry, 1(1), 15-16.
- U.S. Patent 10,723,704 B2. (2020). Pyrazolone derivatives as nitroxyl donors.
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 11, 2026, from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved January 11, 2026, from [Link]
-
Chem Simplify. (2019, January 14). Dieckmann condensation [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2016, October 23). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved January 11, 2026, from [Link]
Sources
- 1. US10723704B2 - Pyrazolone derivatives as nitroxyl donors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of β-keto 1,3-dithianes as versatile intermediates for organic synthesis [organic-chemistry.org]
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